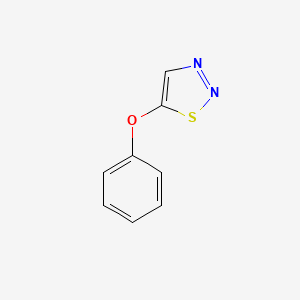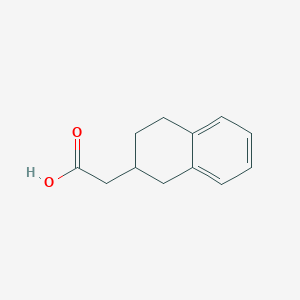![molecular formula C8H14N2O B3104329 Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)- CAS No. 1474026-88-4](/img/structure/B3104329.png)
Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-
Overview
Description
“Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-” consists of an ethanone group attached to a 2,6-diazaspiro[3.4]oct-2-yl group . The exact 3D structure is not provided in the retrieved data.Physical And Chemical Properties Analysis
“Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)-” has a molecular weight of 154.21 . The boiling point, melting point, and other physical and chemical properties are not specified in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Major Hydroxy Metabolite of Ghrelin Receptor Inverse Agonist
A study by Sulima et al. (2021) highlighted the synthesis of PF-6870961, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457. This research is part of efforts to explore ghrelin receptor blockers as potential interventions for alcohol use disorder (AUD), providing insights into the compound's biotransformation pathways and facilitating further evaluation of its in vitro and in vivo properties (Sulima, Akhlaghi, Leggio, & Rice, 2021).
Biotransformation of Ghrelin Receptor Inverse Agonists
Kalgutkar et al. (2013) investigated the bioactivation potential of ghrelin receptor inverse agonists containing a fused imidazo[2,1-b]thiazole motif. This study provided mechanistic insights into the bioactivation pathways, contributing to the design of compounds with reduced bioactivation liability while retaining pharmacological efficacy (Kalgutkar et al., 2013).
Chemical Synthesis and Evaluation
Radioprotective Agent Synthesis
Shapiro et al. (1968) reported the synthesis of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, demonstrating its potential as a radioprotective agent against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Cycloaddition Reactions for Derivative Synthesis
Chiaroni et al. (2000) explored the [3 + 2] cycloaddition of methylenelactams with nitrones, leading to the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. This research contributes to the development of novel synthetic routes in organic chemistry (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Studies
Verma et al. (2015) synthesized a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones and evaluated their in vitro antimicrobial and anticancer activities, demonstrating significant potential against specific microbial strains and cancer cell lines (Verma et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(2,6-diazaspiro[3A related compound was found to interact with theSomatostatin receptor subtype 5 (SSTR5) . SSTR5 is a G protein-coupled receptor that inhibits the release of hormones. It has emerged as a novel attractive drug target for type 2 diabetes mellitus .
properties
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(11)10-5-8(6-10)2-3-9-4-8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLSMKNLBDCAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2,6-diazaspiro[3.4]oct-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)

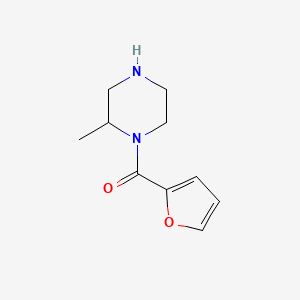
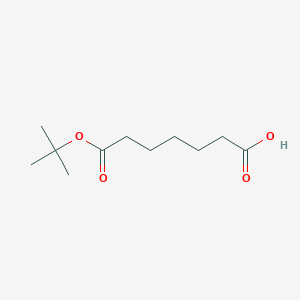

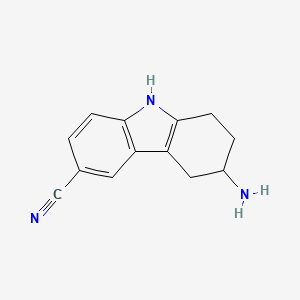
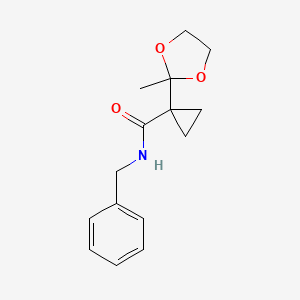
![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)
![tert-butyl N-[(1S)-1-phenylethyl]carbamate](/img/structure/B3104308.png)
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
